molecular formula C17H20ClN3O4S B11123864 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B11123864
M. Wt: 397.9 g/mol
InChI Key: UBSZYAJMOOZOJD-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C23H24ClN3O4S This compound is known for its unique chemical structure, which includes a sulfonyl group, a pyridine ring, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-methyl-N-(pyridin-3-ylmethyl)glycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The glycinamide moiety may contribute to hydrogen bonding interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • N~2~-Benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)glycinamide
  • 3-chloro-4-ethoxybenzenesulfonamide derivatives

Comparison: N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H20ClN3O4S/c1-3-25-16-7-6-14(9-15(16)18)26(23,24)21(2)12-17(22)20-11-13-5-4-8-19-10-13/h4-10H,3,11-12H2,1-2H3,(H,20,22)

InChI Key

UBSZYAJMOOZOJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2)Cl

Origin of Product

United States

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